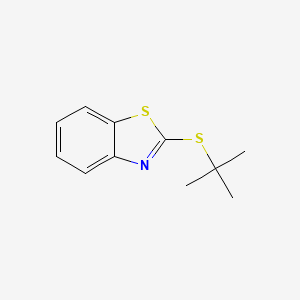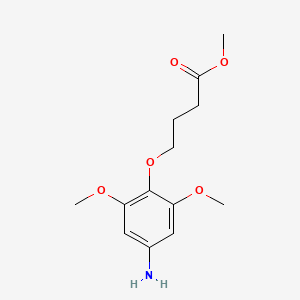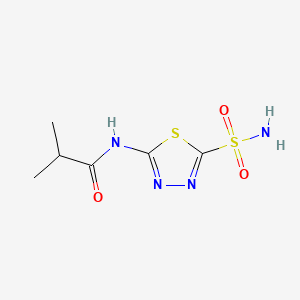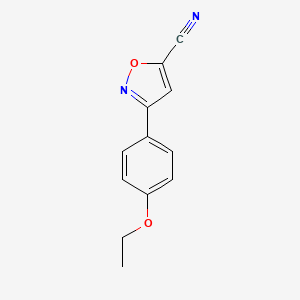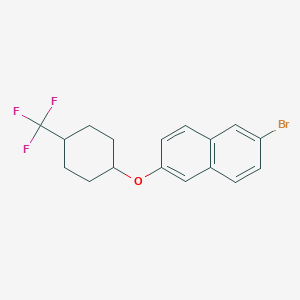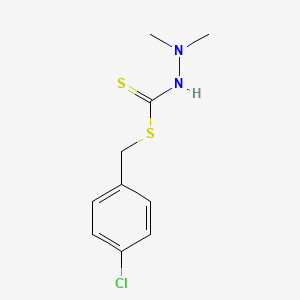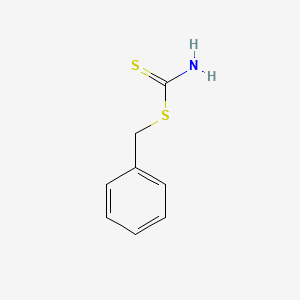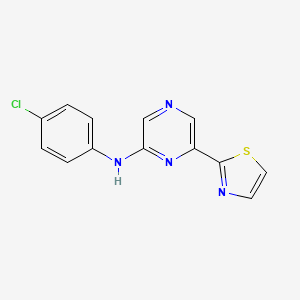
(4-Chloro-phenyl)-(6-thiazol-2-yl-pyrazin-2-yl)-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloro-phenyl)-(6-thiazol-2-yl-pyrazin-2-yl)-amine is a chemical compound with the molecular formula C13H9ClN4S
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-phenyl)-(6-thiazol-2-yl-pyrazin-2-yl)-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized by the condensation of 1,2-diketones with diamines.
Coupling Reactions: The final step involves coupling the chloro-substituted phenyl group with the thiazole-pyrazine intermediate using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
化学反应分析
Types of Reactions
(4-Chloro-phenyl)-(6-thiazol-2-yl-pyrazin-2-yl)-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
(4-Chloro-phenyl)-(6-thiazol-2-yl-pyrazin-2-yl)-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of (4-Chloro-phenyl)-(6-thiazol-2-yl-pyrazin-2-yl)-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the disruption of cellular processes such as proliferation and survival.
相似化合物的比较
Similar Compounds
(4-Chloro-phenyl)-(6-thiazol-2-yl-pyrimidin-2-yl)-amine: Similar structure but with a pyrimidine ring instead of a pyrazine ring.
(4-Chloro-phenyl)-(6-thiazol-2-yl-pyridine-2-yl)-amine: Similar structure but with a pyridine ring instead of a pyrazine ring.
Uniqueness
(4-Chloro-phenyl)-(6-thiazol-2-yl-pyrazin-2-yl)-amine is unique due to the presence of both thiazole and pyrazine rings, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
属性
分子式 |
C13H9ClN4S |
|---|---|
分子量 |
288.76 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-6-(1,3-thiazol-2-yl)pyrazin-2-amine |
InChI |
InChI=1S/C13H9ClN4S/c14-9-1-3-10(4-2-9)17-12-8-15-7-11(18-12)13-16-5-6-19-13/h1-8H,(H,17,18) |
InChI 键 |
RDUBYQNKJSBSFC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC2=NC(=CN=C2)C3=NC=CS3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


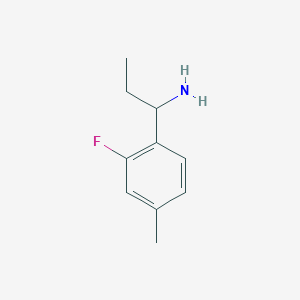

![1-(2-Cyclopropyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13957690.png)
